5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde
Overview
Description
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment to the Thiophene Ring: The triazole moiety is then attached to the thiophene ring through a nucleophilic substitution reaction.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
5-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-thiophenecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene ring with the triazole moiety and the formyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-8(2-9(4-13)14-7)3-12-6-10-5-11-12/h2,4-6H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSWDHOLSDPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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